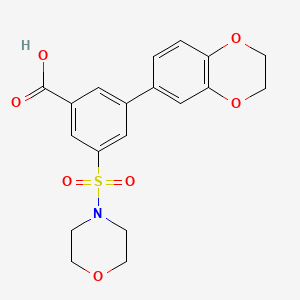
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid, also known as BDBM-1, is a chemical compound that has been synthesized for various scientific research applications. This compound has gained attention due to its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid is not fully understood. However, studies have shown that this compound inhibits various signaling pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. This compound has also been found to inhibit the Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound reduces the expression of inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to reduce the expression of cell cycle regulators, such as Cyclin D1 and CDK4. Furthermore, this compound has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to be non-toxic to normal cells. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound can provide insight into its therapeutic effects and aid in the design of more effective treatments. Another direction is to investigate the potential of this compound in combination with other drugs for the treatment of various diseases. Furthermore, the development of more water-soluble analogs of this compound can improve its use in various assays. Overall, the study of this compound has the potential to lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid involves the reaction between 3,5-dibromo-4-hydroxybenzoic acid and morpholine-4-sulfonic acid in the presence of a base. The reaction yields this compound as a white solid with a yield of approximately 70%. This synthesis method has been optimized to improve the yield and purity of this compound.
Applications De Recherche Scientifique
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid has been extensively studied for its potential therapeutic effects in various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, this compound has been found to have a protective effect on the cardiovascular system.
Propriétés
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S/c21-19(22)15-9-14(13-1-2-17-18(12-13)27-8-7-26-17)10-16(11-15)28(23,24)20-3-5-25-6-4-20/h1-2,9-12H,3-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOCPUNSAUYDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5429687.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5429695.png)
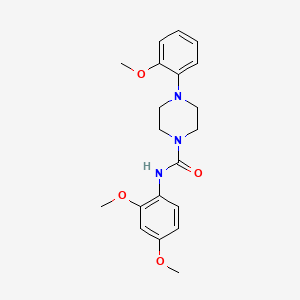
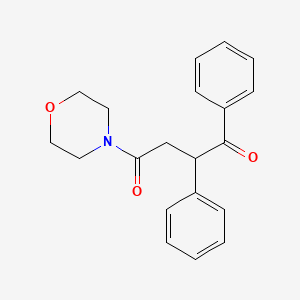
![2-{[4-(4-aminopyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5429714.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429732.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide](/img/structure/B5429747.png)
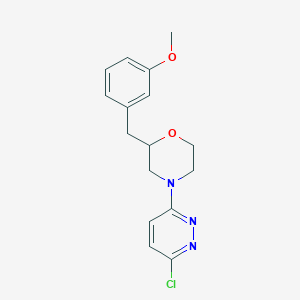
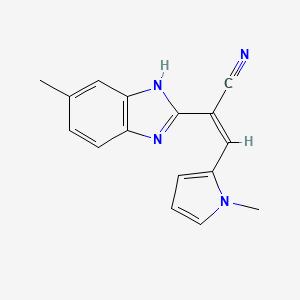
![2-{[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]methyl}-5-methylpyrazine](/img/structure/B5429781.png)
![1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5429788.png)
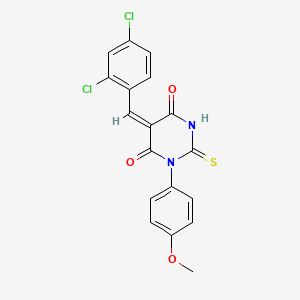
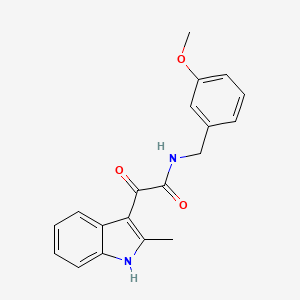
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5429803.png)